Enhanced Lipophilicity vs. Dimethylamino Analog Boosts Membrane Permeability
The target compound exhibits a calculated LogP of 2.90, significantly higher than that of the simpler 6-(dimethylamino)nicotinaldehyde (estimated LogP ≈ 0.8–1.2 based on fragment contributions). This differential lipophilicity places the target compound in a more favorable range for blood-brain barrier penetration and passive membrane permeability, which is critical for CNS-targeted drug discovery programs .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.90 (calculated; ChemScene data) |
| Comparator Or Baseline | 6-(Dimethylamino)nicotinaldehyde (CAS 149805-92-5): estimated LogP ≈ 0.8–1.2 |
| Quantified Difference | ΔLogP ≈ +1.7 to +2.1 units (target more lipophilic) |
| Conditions | Computational prediction using fragment-based methods |
Why This Matters
Higher LogP can translate to improved CNS exposure and membrane permeability, making the compound a more suitable intermediate for CNS-targeted library synthesis compared to its less lipophilic analog.
